molecular formula C28H46O3 B195312 24-Homo-1,25-dihydroxyvitamin D3 CAS No. 103656-40-2

24-Homo-1,25-dihydroxyvitamin D3

Cat. No. B195312
M. Wt: 430.7 g/mol
InChI Key: WKTIGYIYJKESCJ-JJWMBMNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Homo-1,25-dihydroxyvitamin D3 is a novel vitamin D analogue . It is a biologically active form of vitamin D3 in calcium absorption and deposition . It has widespread effects on cellular differentiation and proliferation, and can modulate immune responsiveness, and central nervous system function .


Physical And Chemical Properties Analysis

The physical and chemical properties of 24-Homo-1,25-dihydroxyvitamin D3 include a molecular formula of C28H46O3, an average mass of 430.663 Da, and a monoisotopic mass of 430.344696 Da .

Scientific Research Applications

  • Differentiation of Human Leukemia Cells : This compound is found to be more potent than 1,25-Dihydroxyvitamin D3 in inducing differentiation of HL-60 human promyelocytic leukemia cells into monocytes, suggesting its potential as a therapeutic substance or tool in understanding vitamin D3's action in inducing differentiation (Ostrem et al., 1987).

  • Calcium Mobilization and Cell Differentiation Activities : The homologation of 1,25-Dihydroxyvitamin D3 by one or two carbons increases the activity in causing differentiation of HL-60 cells, while decreasing in vivo calcium mobilization activity. This indicates that binding affinity for the receptor cannot account for the preferential activity of the 24-homologated compounds in inducing cell differentiation (Perlman et al., 1990).

  • High Affinity for Vitamin D Cytosolic Receptor : 24-Keto-1,25-dihydroxyvitamin D3, a metabolite of 1,25-Dihydroxyvitamin D3, has been identified as having high affinity for the vitamin D cytosolic receptor, suggesting its significance in intestinal vitamin D metabolism (Napoli et al., 1983).

  • Effect on Cancer Regulation : Studies on the role of local metabolism of 1,25-Dihydroxyvitamin D3, particularly the principal catabolizing enzyme, 24-hydroxylase, suggest an impact on cell death, tumor invasion, and angiogenesis, which could be relevant for malignant melanoma and other cancers (Osborne & Hutchinson, 2002).

  • Treatment for Osteoporosis : Analogues of 1,25-Dihydroxyvitamin D3, including those with side chain elongation, have been investigated for their potential to prevent osteopenia and treat osteoporosis. Certain analogues were found effective in maintaining bone mineral density and preventing decreases in bone areas, indicating their potential use in treating osteoporosis (Harada et al., 1995).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 24-Homo-1,25-dihydroxyvitamin D3 .

Future Directions

Future research could focus on further elucidating the precise role of specific vitamin D metabolites like 24-Homo-1,25-dihydroxyvitamin D3 in determining muscle phenotype and function . Additionally, more research is needed to understand the potential roles of such compounds in conditions associated with vitamin D deficiency .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-7-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O3/c1-19(9-6-7-15-27(3,4)31)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)2/h11-12,19,23-26,29-31H,2,6-10,13-18H2,1,3-5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTIGYIYJKESCJ-JJWMBMNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

24-Homo-1,25-dihydroxyvitamin D3

CAS RN

103656-40-2
Record name 24-Homo-1,25-dihydroxyvitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103656402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24-Homo-1,25-dihydroxyvitamin D3
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15557
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 24-HOMO-1,25-DIHYDROXYVITAMIN D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F35KTH803S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Homo-1,25-dihydroxyvitamin D3
Reactant of Route 2
24-Homo-1,25-dihydroxyvitamin D3
Reactant of Route 3
24-Homo-1,25-dihydroxyvitamin D3
Reactant of Route 4
24-Homo-1,25-dihydroxyvitamin D3
Reactant of Route 5
24-Homo-1,25-dihydroxyvitamin D3
Reactant of Route 6
24-Homo-1,25-dihydroxyvitamin D3

Citations

For This Compound
3
Citations
SK Paulson, K Perlman, HF Deluca… - Journal of Bone and …, 1990 - Wiley Online Library
It has been proposed that the stimulatory effects of 1,25‐dihydroxyvitamin D on bone resorption may be mediated through actions on differentiation of marrow cells into monocytic …
Number of citations: 11 asbmr.onlinelibrary.wiley.com
M Matsuzaki, Y Shimamoto, M Watanabe… - Journal of Leucocyte …, 1995 - academic.oup.com
The agent 1,25-dihydroxy vitamin D 3 (D 3 ) induces the differentiation of HL-60 human leukemia cells into functional monocyte-like cells that can support the intracellular multiplication …
Number of citations: 6 academic.oup.com
E Andresen, L Lyubenova, T Hubáček… - Journal of …, 2020 - academic.oup.com
Solving the global environmental and agricultural problem of chronic low-level cadmium (Cd) exposure requires better mechanistic understanding. Here, soybean (Glycine max) plants …
Number of citations: 24 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.